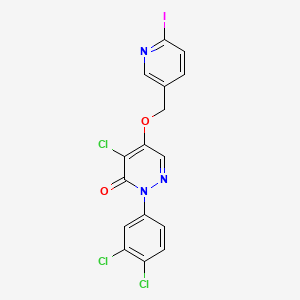
1'-(3,4-Dimethylphenyl)-(1,3'-bipyrrolidine)-2,2',5,5'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is an organic compound that features a bipyrrolidine core substituted with a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This reaction is carried out in a water phase, which reduces the use of organic solvents and simplifies the operation. The product is then purified through crystallization using an isopropanol-aqueous solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing the use of hazardous solvents and optimizing reaction conditions for higher yields and purity, are likely to be applied in its large-scale synthesis.
化学反応の分析
Types of Reactions
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and halogenated derivatives
科学的研究の応用
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethylphenylacetic acid
Uniqueness
1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to its bipyrrolidine core and the presence of a 3,4-dimethylphenyl group This structural combination imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
69557-06-8 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-3-4-11(7-10(9)2)17-15(21)8-12(16(17)22)18-13(19)5-6-14(18)20/h3-4,7,12H,5-6,8H2,1-2H3 |
InChIキー |
GMIVWBCAYXWHNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)CCC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


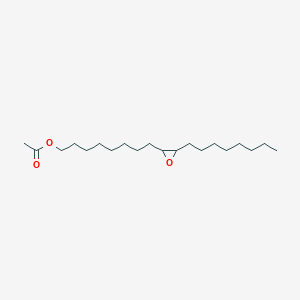
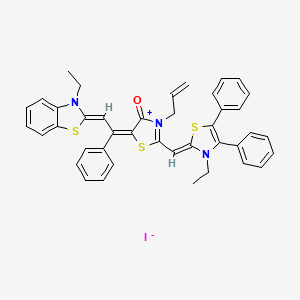
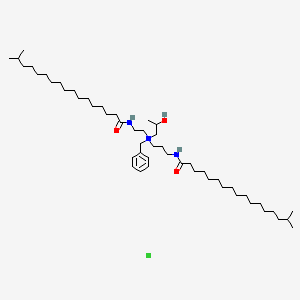
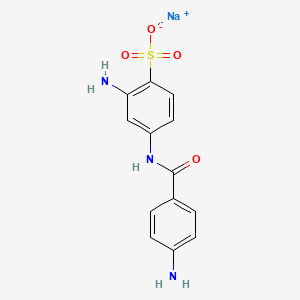
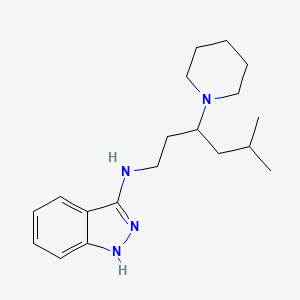
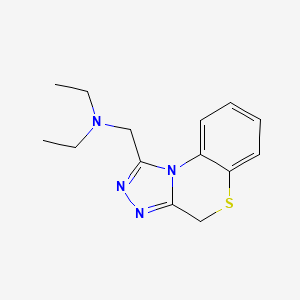
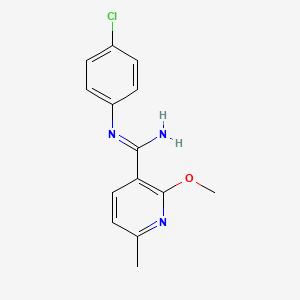


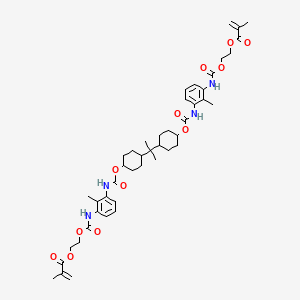

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
